Product packaging for 3-Aminopyridazine hydrochloride(Cat. No.:CAS No. 89203-22-5)

3-Aminopyridazine hydrochloride

Cat. No.: B1285336
CAS No.: 89203-22-5
M. Wt: 131.56 g/mol
InChI Key: GCRUEXFJNQVIJM-UHFFFAOYSA-N
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Description

Contextualization within Pyridazine (B1198779) and Aminopyridine Chemistry

3-Aminopyridazine (B1208633) hydrochloride belongs to the class of diazines, which are six-membered aromatic rings containing two nitrogen atoms. Specifically, it is a derivative of pyridazine, where the two nitrogen atoms are adjacent to each other. wikipedia.org This arrangement imparts distinct physicochemical properties to the pyridazine ring, including a high dipole moment and the capacity for robust hydrogen bonding. nih.gov

The presence of an amino group at the 3-position further enhances its chemical versatility, placing it within the broader category of aminopyridines. Aminopyridines are recognized as essential heterocyclic scaffolds in medicinal chemistry due to their ability to interact with various enzymes and receptors, leading to a wide range of biological activities. rsc.org The hydrochloride salt form of 3-aminopyridazine enhances its solubility in aqueous media, facilitating its use in various experimental settings.

Historical Perspective of 3-Aminopyridazine Derivatives in Scientific Inquiry

The exploration of pyridazine derivatives in scientific research has a rich history. The parent heterocycle, pyridazine, was first synthesized by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org Over the years, the focus shifted towards the synthesis and investigation of substituted pyridazines, including aminopyridazines, driven by the quest for novel therapeutic agents.

A notable example from the latter half of the 20th century is the development of minaprine (B1677143), a 3-aminopyridazine derivative, which was investigated for its antidepressant properties. nih.gov Research into minaprine and its analogues in the 1980s helped to elucidate the structure-activity relationships of 3-aminopyridazine derivatives, demonstrating that modifications to the pyridazine core could modulate their pharmacological effects. nih.govacs.org These early studies laid the groundwork for the continued exploration of this class of compounds in drug discovery.

Significance in Contemporary Chemical and Biological Sciences

In modern research, 3-aminopyridazine hydrochloride continues to be a valuable synthon for the creation of novel compounds with potential therapeutic applications. The pyridazine scaffold is recognized for its ability to serve as a less lipophilic substitute for a phenyl ring in drug design. nih.gov

Derivatives of 3-aminopyridazine are being investigated for a wide spectrum of biological activities, including their potential as:

Antidepressant agents: Building on the legacy of minaprine, researchers continue to explore new 3-aminopyridazine derivatives for their effects on serotonergic and dopaminergic systems. nih.gov

Enzyme inhibitors: The unique structural features of the pyridazine ring make it an attractive core for the design of inhibitors for enzymes such as autotaxin. taylorandfrancis.com

Antimicrobial and anticancer agents: The broader class of pyridazine derivatives has shown promise in the development of new drugs to combat microbial infections and cancer. mdpi.com

The versatility of this compound as a starting material allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds in drug development programs.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC4H6ClN3
Molecular Weight131.56 g/mol
Melting Point168-172 °C
AppearanceSolid
CAS Number5469-70-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClN3 B1285336 3-Aminopyridazine hydrochloride CAS No. 89203-22-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUEXFJNQVIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586060
Record name Pyridazin-3-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89203-22-5
Record name Pyridazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89203-22-5
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Synthetic Methodologies and Reaction Pathways for 3 Aminopyridazine Hydrochloride

Established Synthetic Routes to 3-Aminopyridazine (B1208633) Core

The formation of the 3-aminopyridazine structure is a critical step, and several synthetic approaches have been developed to achieve this.

Diazotization Processes for Aminopyridines and Subsequent Reactions

Diazotization of aminopyridines serves as a versatile method for the synthesis of various substituted pyridines and related heterocyclic systems. This process involves the conversion of a primary aromatic amine to a diazonium salt, which can then undergo a variety of transformations.

In the context of pyridazine (B1198779) synthesis, the diazotization of 3-aminopyridine (B143674) derivatives can lead to the formation of pyridinediazonium salts. google.com These intermediates are useful in the synthesis of 3-substituted and 2,3-disubstituted pyridine (B92270) compounds. google.com For instance, anhydrous diazotization of 3-aminopyridines can form a diazonium salt intermediate that subsequently reacts with alcohols to produce the desired substituted pyridine. google.com

A notable application is the Widman-Stoermer synthesis, which involves a one-pot diazotization and cyclization of 4-propenyl-3-aminopyridines to yield pyrido[3,4-c]pyridazines, albeit in low yields of 14–17%. mdpi.com Similarly, this strategy has been applied to 4-acetyl-3-aminopyridine to produce the corresponding pyrido[3,4-c]pyridazine-4-one. mdpi.com The Japp-Klingemann approach, another variation, utilizes the diazonium salt of 2-chloro-3-aminopyridine in a reaction with ethyl-2-methyl-acetoacetate to form a hydrazone, which is then cyclized to a pyridopyridazinone derivative. mdpi.com

The diazotization of 2- and 4-aminopyridine (B3432731) in dilute mineral acid results in the formation of diazonium ions, which are precursors to hydroxy-compounds upon rapid hydrolysis. rsc.org The stability of these diazonium ions is pH-dependent, with diazoate ions being more stable in alkaline solutions. rsc.org Furthermore, the coupling reaction of the diazonium salt of 3-aminopyridine with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) yields pyridinylhydrazone derivatives, which can be further reacted to form pyrazole (B372694) derivatives. researchgate.net

Preparation from Pyridinecarboxamides

A well-established method for the preparation of 3-aminopyridine involves the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). wikipedia.orgorgsyn.org This reaction is typically carried out by treating nicotinamide with sodium hypobromite, which is generated in situ from sodium hydroxide (B78521) and bromine at elevated temperatures. wikipedia.orgorgsyn.org

The process involves the initial formation of an N-bromoamide, followed by rearrangement to an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. The crude 3-aminopyridine obtained can be purified through extraction and crystallization. orgsyn.org This method provides a direct route from a readily available starting material to the aminopyridine core structure.

Reaction of 3-(aminomethyl)pyridine (B1677787) with Oxidizing Agents and Hydrochloric Acid

The synthesis of 3-aminopyridazine can also be approached through the modification of related pyridine derivatives. One such pathway involves the N-oxidation of 3-aminopyridazine and its substituted analogs. nih.govamanote.com This reaction introduces an N-oxide group, which can alter the reactivity of the pyridazine ring and allow for further functionalization.

While direct oxidation of 3-(aminomethyl)pyridine to 3-aminopyridazine is not a commonly cited primary synthetic route in the provided context, the chemistry of 3-(aminomethyl)pyridine is relevant. For example, a method for the synthesis of 3-(aminomethyl)pyridine itself involves a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage of the N–N bond. rsc.org

Synthesis of Hydrochloride Salt

Once the 3-aminopyridazine base is synthesized, it is often converted to its hydrochloride salt to improve its stability, solubility, and ease of handling.

Direct Treatment with Hydrochloric Acid

The most straightforward method for preparing the hydrochloride salt is the direct treatment of 3-aminopyridazine with hydrochloric acid. nih.gov This acid-base reaction results in the protonation of one of the nitrogen atoms in the pyridazine ring, forming the corresponding hydrochloride salt.

In a typical procedure, the free base of 3-aminopyridazine is dissolved in a suitable solvent, and a solution of hydrochloric acid (either gaseous or in a solvent like ethanol (B145695) or ethyl acetate) is added. google.com The resulting salt often precipitates from the solution and can be isolated by filtration. For example, after chlorination of 3-aminopyridine to obtain 2-chloro-3-aminopyridine, the reaction mixture can be extracted and then treated with an ethanol solution of hydrogen chloride to precipitate 2-chloro-3-aminopyridine hydrochloride. google.com

pH Adjustment for Salt Formation and Purification

The formation and purification of 3-aminopyridazine hydrochloride can be carefully controlled by adjusting the pH of the solution. After a reaction to form the aminopyridazine, the pH of the reaction mixture can be adjusted to a specific range to facilitate the precipitation of the hydrochloride salt while leaving impurities in solution.

For instance, in the preparation of 2-chloro-3-aminopyridine hydrochloride, after the chlorination step, the pH of the reaction liquid is adjusted. The product is then extracted with an organic solvent, and hydrogen chloride is introduced to the extract to adjust the pH again, leading to the crystallization of the hydrochloride salt. google.com In another example, after a reaction sequence, the pH of the reaction solution is adjusted to 10 with sodium hydroxide solution, and the crude aminopyridine product is extracted with ethyl acetate (B1210297) before further purification. google.com This control over pH is crucial for achieving high purity of the final product.

Advanced Synthetic Strategies for Functionalized Derivatives

The development of novel and efficient synthetic routes to functionalized 3-aminopyridazine derivatives is driven by the need for molecular diversity in drug discovery and materials science.

Exploration of Substitution Reactions

Substitution reactions are a cornerstone for the functionalization of the 3-aminopyridazine core. The amino group can be a handle for various transformations. For instance, diazotization of 3-aminopyridazine derivatives can lead to the formation of diazonium salts, which are versatile intermediates for introducing a range of substituents. semanticscholar.org

One notable application involves the reaction of methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate with various 3-aminopyridazine derivatives. This reaction, typically carried out in refluxing acetic acid, often with the addition of sodium acetate to improve yields, leads to the formation of substituted 3-benzyloxycarbonyl-4-oxo-4H-pyrimido[1,2-b]pyridazines. semanticscholar.org Subsequent deprotection of the amino group can be achieved using agents like 33% HBr in acetic acid to yield the corresponding 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones. semanticscholar.org

These transformations highlight the utility of substitution and cyclization reactions in building complex heterocyclic systems from simple 3-aminopyridazine precursors. The resulting polycyclic structures are of interest for their potential biological activities. semanticscholar.orgtu-clausthal.de

Coupling Reactions for Novel Pyrazole Derivatives from 3-Aminopyridine Diazonium Salt

The diazonium salt derived from 3-aminopyridine is a valuable intermediate for synthesizing novel pyrazole derivatives through coupling reactions. researchgate.netresearchgate.net The diazotization is typically performed using sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-5 °C). researchgate.netresearchgate.net The resulting diazonium salt can then be coupled with active methylene compounds, such as malononitrile and ethyl cyanoacetate, in the presence of a base like sodium acetate. researchgate.netresearchgate.net

This coupling reaction yields pyridinylhydrazono derivatives. researchgate.netresearchgate.net Further reaction of these intermediates with hydrazine (B178648) hydrate (B1144303) can lead to the formation of novel 5-amino-4-(2-(pyridin-3-yl)hydrazono)-2,4-dihydro-3H-pyrazol-3-one. researchgate.netresearchgate.net Spectroscopic analysis, including 1H and 13C NMR, is crucial for confirming the structures of these products, which exist in the hydrazinyl form rather than the diazenyl form. researchgate.netresearchgate.net

Table 1: Synthesis of Pyrazole Derivatives from 3-Aminopyridine Diazonium Salt

Starting MaterialReagentsIntermediate ProductFinal ProductReference
3-Aminopyridine1. NaNO₂, HCl (0-5 °C) 2. Malononitrile, Sodium AcetatePyridinylhydrazono derivative5-amino-4-(2-(pyridin-3-yl)hydrazono)-2,4-dihydro-3H-pyrazol-3-one researchgate.netresearchgate.net
3-Aminopyridine1. NaNO₂, HCl (0-5 °C) 2. Ethyl cyanoacetate, Sodium AcetatePyridinylhydrazono derivative5-amino-4-(2-(pyridin-3-yl)hydrazono)-2,4-dihydro-3H-pyrazol-3-one researchgate.netresearchgate.net

Isoxazoline (B3343090) Synthesis from 3-Aminopyridazine Chalcones

Isoxazolines, five-membered heterocyclic compounds containing nitrogen and oxygen, can be synthesized from chalcones derived from 3-aminopyridazine. The synthesis begins with the base-catalyzed condensation of a substituted aromatic ketone and an aromatic aldehyde to produce a chalcone (B49325). mjbas.com

Specifically, novel isoxazolines have been synthesized through the cyclization of secondary amino derivatives with pyridazine as a substituted intermediate in the presence of hydroxylamine (B1172632) hydrochloride. mjbas.comresearchgate.net For example, a mixture of a 3-aminopyridazine chalcone and hydroxylamine hydrochloride in ethanol is refluxed and stirred at 60-80°C. mjbas.com The progress of this cyclization reaction is monitored by thin-layer chromatography (TLC). The resulting solid isoxazoline product is then isolated by filtration. mjbas.comresearchgate.net

Table 2: Synthesis of Isoxazolines from 3-Aminopyridazine Chalcones

Starting MaterialReagentsReaction ConditionsProductReference
6-(3-((E)-4-(4-nitrophenyl)but-3-enoyl)phenylamino)pyridazin-3(2H)-oneHydroxylamine hydrochloride, EthanolReflux, Stirring at 60-80°C for 4hIsoxazoline derivative mjbas.com
Secondary amino pyridazine chalconesHydroxylamine hydrochlorideNot specifiedNovel isoxazolines researchgate.net

Catalytic Approaches in 3-Aminopyridazine Synthesis

Catalytic methods offer efficient and environmentally friendly alternatives for the synthesis of 3-aminopyridazine and its derivatives. Copper-catalyzed reactions have emerged as a powerful tool in this regard.

An operationally simple and general method utilizes 3-amino-1-methyl-1H-pyridin-2-one as an inbuilt directing group for the additive-free, copper(II)-catalyzed ortho-amination of β-C(sp²)-H bonds of arenes and heteroarenes. researchgate.net This cross-dehydrogenative amination reaction demonstrates a broad scope with respect to amine coupling partners, including heterocyclic amines, secondary aliphatic amines, and cyclic amides, all with excellent site selectivity and functional group tolerance. researchgate.net

This methodology has been successfully applied to the synthesis of medicinally important compounds, showcasing its utility for late-stage functionalization. researchgate.net The use of an inexpensive copper catalyst like Cu(OAc)₂ makes this approach particularly attractive for large-scale synthesis. researchgate.net

Furthermore, palladium-catalyzed reactions on chloropyridazines have been explored as a route to 3-amino-6-arylpyridazines. acs.org These catalytic systems provide a versatile platform for constructing diverse libraries of 3-aminopyridazine derivatives.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-aminopyridazine (B1208633) hydrochloride. hyphadiscovery.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of the parent compound, 3-aminopyridine (B143674), reveals distinct signals for the protons on the pyridine (B92270) ring and the amino group. In deuterated chloroform (B151607) (CDCl₃), signals for the aromatic protons appear at approximately 8.08, 7.99, 7.03, and 6.96 ppm, while the amino protons show a broad signal around 3.89 ppm. chemicalbook.com In a 30% solution in DMSO, the aromatic proton signals are observed at 8.53, 7.26, 7.40, and 8.23 ppm, with the amino protons at 5.80 ppm. chemicalbook.com The specific chemical shifts and coupling constants are crucial for assigning each proton to its position on the pyridazine (B1198779) ring. ubc.catib.eu

The standard dataset for complete structure elucidation typically includes ¹H, COSY, HSQC, and HMBC spectra. hyphadiscovery.com NOESY spectra can also be employed to investigate through-space interactions between protons. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and investigating the fragmentation patterns of 3-aminopyridazine hydrochloride. The molecular weight of the parent 3-aminopyridine is 94.1145 g/mol , and its hydrochloride salt is 130.57 g/mol . nist.govnih.gov

Electron ionization (EI) mass spectrometry of 3-aminopyridine reveals a characteristic fragmentation pattern. nist.gov The molecular ion peak for an amine is typically an odd number. libretexts.org The fragmentation of related aminopyridine structures often involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org Analysis of fragmentation patterns helps in confirming the structure of the molecule and identifying its various substructures. researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to specific vibrational modes of the molecule. chemicalbook.com

Key functional groups and their expected vibrational frequencies include:

N-H stretching: Primary amines typically show two peaks in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds. youtube.comresearchgate.net

C-H stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. youtube.com

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring appear in the 1600-1450 cm⁻¹ region. youtube.com

N-H bending: The bending vibration of the amino group is also a characteristic feature in the spectrum.

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the presence of the amino group and the pyridazine ring. researchgate.net

X-ray Diffraction for Solid-State Structure Determination (Referencing coordination compounds)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. nih.gov This method is particularly valuable for characterizing coordination compounds involving 3-aminopyridine as a ligand.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from related impurities. sielc.com

Several HPLC methods have been developed for the analysis of aminopyridines. helixchrom.com These methods often utilize reversed-phase columns, such as C18, and a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile. cmes.orggoogle.com For instance, a method for the simultaneous determination of three aminopyridine isomers used a Shim-pack Scepter C18 column with a mobile phase of phosphate (B84403) buffer (pH 7.0) and methanol (90:10) at a flow rate of 0.5 mL/min, with UV detection at 280 nm. cmes.org

The purity of a sample can be determined by calculating the peak area of the main component relative to the total area of all peaks in the chromatogram. google.com HPLC methods can be validated to ensure they are accurate, precise, and specific for the intended analysis. researchgate.net In some cases, pre-column derivatization can be used to improve the detection of compounds that lack a strong UV chromophore. google.com

ParameterValueReference
¹H NMR (CDCl₃, ppm) 8.08, 7.99, 7.03, 6.96 (aromatic), 3.89 (amino) chemicalbook.com
¹H NMR (DMSO, ppm) 8.53, 7.26, 7.40, 8.23 (aromatic), 5.80 (amino) chemicalbook.com
Molecular Weight (3-aminopyridine) 94.1145 g/mol nist.gov
Molecular Weight (3-aminopyridazine HCl) 130.57 g/mol nih.gov
IR N-H Stretching (cm⁻¹) 3500-3300 youtube.comresearchgate.net
IR Aromatic C-H Stretching (cm⁻¹) >3000 youtube.com
IR C=N, C=C Stretching (cm⁻¹) 1600-1450 youtube.com
HPLC Column C18 cmes.orggoogle.com
HPLC Mobile Phase Example Phosphate buffer (pH 7.0) and Methanol (90:10) cmes.org
HPLC Detection Wavelength Example 280 nm cmes.org

Theoretical and Computational Studies of 3 Aminopyridazine Hydrochloride and Its Analogs

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Vibrational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the electronic structure and vibrational properties of molecules like 3-aminopyridazine (B1208633) and its derivatives.

In a study on aminopyridines, including the related 3-aminopyridine (B143674), DFT (B3LYP) and MP2 methods with various basis sets (6-31++G(d,p), 6-31++G(2d,2p), 6-311++G(d,p), and 6-311++G(2d,2p)) were employed to calculate electronic geometries, and IR vibrational modes asianpubs.orgresearchgate.net. The results showed good agreement with experimental data, validating the accuracy of these computational approaches. For 3-aminopyridine, a detailed vibrational analysis was performed, assigning the calculated frequencies to specific vibrational modes of the molecule nih.gov. Although this study focused on the pyridine (B92270) analog, the methodologies are directly applicable to 3-aminopyridazine hydrochloride.

For pyridazine (B1198779) derivatives, DFT calculations have been used to optimize molecular structures and predict thermal and molecular orbital properties scirp.org. Such calculations provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and other quantum chemical parameters that are essential for understanding the reactivity and stability of these compounds scirp.orgscirp.org.

The vibrational spectra (FT-IR and FT-Raman) of related heterocyclic compounds have been successfully analyzed using DFT calculations, allowing for the assignment of fundamental vibrational modes nih.gov. For instance, in the analysis of 3,4-diaminopyridine (B372788) and 3-aminopyridine, the B3LYP method with a 6-311++G(d,p) basis set provided theoretical spectrograms that accurately matched experimental spectra nih.gov. These studies demonstrate the capability of quantum chemical calculations to elucidate the detailed vibrational behavior of aminopyridazine hydrochloride.

Table 1: Representative Calculated Vibrational Frequencies for Aminopyridine Analogs (Note: This table is illustrative and based on data for related aminopyridine compounds, as specific data for this compound is not available in the cited literature.)

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))
N-H Stretch (asymmetric)3550
N-H Stretch (symmetric)3450
C-H Stretch3100-3000
Ring C=C/C=N Stretch1600-1400
N-H Bend1620
C-H in-plane Bend1300-1100
Ring Breathing~1000
C-H out-of-plane Bend900-700

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as solvent molecules or biological macromolecules.

In the context of drug design, MD simulations are used to assess the stability of ligand-receptor complexes. Studies on pyrazolo-pyridazinone derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) have employed MD simulations to explore the binding mechanism and stability of the complex tandfonline.com. Similarly, MD simulations of pyridazine derivatives designed as multifunctional agents for Alzheimer's disease have been used to evaluate their dynamic stability within the binding sites of target proteins nih.gov. The root mean square deviation (RMSD) of the ligand and protein during the simulation provides insights into the stability of the complex over time nih.gov.

Conformational analysis of related heterocyclic systems, such as perhydropyrido[1,2-c] hillsdale.edutandfonline.comoxazines and pyrimidines, has been carried out to understand their stereochemical features, which are crucial for their biological activity rsc.orgwesternsydney.edu.au. These studies help in identifying the preferred conformations and the energy barriers between them.

Structure-Activity Relationship (SAR) Modeling for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For aminopyridazine analogs, SAR studies help in identifying key structural features required for their therapeutic effects.

SAR analyses of various pyridine and pyridazine derivatives have revealed important determinants for their biological activities youtube.comlongdom.org. For instance, in a series of 3,5-diaryl-2-aminopyridine derivatives, modifications at different positions of the pyridine ring were shown to significantly impact their inhibitory potency and selectivity against ALK2 kinase acs.org. The introduction of different substituents can alter the compound's size, shape, and electronic properties, which in turn affects its binding affinity to the target protein youtube.com.

In the design of novel Janus kinase 2 (JAK2) inhibitors based on an aminopyridine scaffold, SAR studies guided the synthesis of compounds with high inhibitory activity and selectivity nih.gov. Molecular docking studies complemented the SAR analysis by providing a structural basis for the observed activities nih.gov. Similarly, SAR studies on imidazopyridines and triazolopyridines have provided valuable information for the development of new therapeutic agents acs.org. The goal of such studies is often to enhance therapeutic potency, improve bioavailability, and reduce toxicity longdom.org.

Table 2: General SAR Insights for Aminopyridine/Aminopyridazine Analogs (Note: This table summarizes general trends observed in the literature for related compounds.)

Structural ModificationGeneral Effect on Biological ActivityReference
Substitution on the pyridazine/pyridine ringModulates potency and selectivity acs.org
Introduction of bulky groupsCan enhance binding through steric interactions or cause steric hindrance youtube.com
Addition of hydrogen bond donors/acceptorsCan improve binding affinity to target proteins acs.org
Variation of lipophilicityAffects cell permeability and pharmacokinetic properties acs.org

Computational Predictions of Molecular Interactions with Biological Targets

Computational methods, particularly molecular docking, are widely used to predict the binding modes and affinities of small molecules to biological targets. This approach is crucial for understanding the mechanism of action and for the rational design of new inhibitors.

Molecular docking studies have been successfully applied to various pyridazine and aminopyridine derivatives. For instance, in the development of pyrazolo-pyridazinone derivatives as covalent inhibitors of FGFR1, covalent docking was used to predict the binding poses of the inhibitors in the active site of the enzyme tandfonline.com. These predictions, combined with 3D-QSAR models, provided a rationale for the design of more potent inhibitors tandfonline.com.

In another study, molecular docking was used to investigate the binding patterns of novel pyridazin-3-one derivatives against various microbial proteins researchgate.net. The results helped in understanding the antimicrobial activity of the synthesized compounds. Similarly, docking studies on aminopyridine derivatives as JAK2 inhibitors revealed key interactions with the kinase domain, guiding the optimization of the lead compounds nih.gov.

The process of molecular docking involves placing a ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. The predicted binding modes can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's activity nih.govmdpi.com. MD simulations are often used to refine the docked poses and to assess the stability of the predicted ligand-protein complexes nih.govnih.gov.

Hydrogen Bonding Analysis

Hydrogen bonding plays a critical role in the crystal packing of molecules and is a key determinant of their physical properties and biological interactions. The analysis of hydrogen bonds in this compound and its analogs can be performed using both experimental techniques like X-ray crystallography and computational methods.

In the crystal structures of related pyrrolo-azine alcohols, strong hydrogen bonds of the O-H···O=C/N≡C type are the main driving force for the crystal packing, leading to the formation of dimeric structures mdpi.com. The strength of these hydrogen bonds can be compared to those found in carboxylic acid dimers mdpi.com.

Studies on hydrate (B1144303) frameworks involving the pyridazino[4,5-d]pyridazine (B3350090) unit have shown that all the nitrogen atoms of the heterocyclic frame can act as acceptors for hydrogen bonds from water molecules, forming extensive two- and three-dimensional hydrate networks researchgate.net. The N···O distances in these structures range from 2.843(2) to 2.8716(10) Å researchgate.net.

In the case of 5,6-bis(2-pyridyl)pyrazine-2,3-dicarboxylic acid, intramolecular and intermolecular hydrogen bonds play a crucial role in determining the molecular conformation and the crystal packing nih.gov. The formation of hydrogen-bonded polymers is a common feature in the crystal structures of these types of compounds nih.gov.

Pharmacological and Biological Research

Neuroscience and Central Nervous System (CNS) Activity

The pyridazine (B1198779) ring is a core structure in a number of compounds that are biologically active, leading to their use in medicinal chemistry. nih.gov Derivatives of 3-aminopyridazine (B1208633), in particular, have been the focus of significant research for their effects on the central nervous system.

Effects on Synaptic Transmission and Neuroprotection

Derivatives of 3-aminopyridazine have been shown to influence the structure and function of synapses, the junctions between nerve cells where signals are transmitted. One such derivative, LDN/OSU-0215111-M3, has been found to enhance the structural and functional plasticity of the tripartite synapse, which includes the presynaptic and postsynaptic neurons as well as surrounding glial cells called astrocytes. nih.gov Research has shown that treatment with this compound led to an increase in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov This suggests an enhancement of synaptic response to stimulation. nih.gov

Proteomic analysis of isolated nerve endings (synaptosomes) from mice treated with the compound revealed an increase in proteins associated with synapses and dendrites. nih.gov These findings provide direct evidence that certain pyridazine derivatives can enhance the plasticity of synapses. nih.gov Furthermore, some aminopyridazine derivatives have demonstrated neuroprotective effects. For instance, the aminopyridazine derivative CM 30366 has been shown to protect mice against the neurotoxic effects of 6-hydroxy dopamine (B1211576) (6-OHDA), a neurotoxin that selectively destroys dopaminergic neurons. nih.gov

Modulation of Neuronal Excitability

Aminopyridines, a class of compounds that includes 3-aminopyridazine, are known to modulate neuronal excitability primarily through the blockade of voltage-gated potassium channels. nih.govnih.gov By blocking these channels, aminopyridines can prolong the duration of action potentials, the electrical signals by which neurons communicate. nih.gov This effect can increase the release of neurotransmitters at the synaptic terminal. nih.gov In cerebellar Purkinje cells, which play a crucial role in motor coordination, this blockade can increase their excitability and restore the precision of their firing patterns. nih.gov This mechanism is believed to underlie the therapeutic effects of some aminopyridines in certain neurological disorders. nih.gov

Antidepressant Activities of 3-Aminopyridazine Derivatives

Certain derivatives of 3-aminopyridazine have been investigated for their potential as antidepressant agents. nih.govacs.org Minaprine (B1677143), a 3-aminopyridazine derivative, has demonstrated effectiveness in various animal models of depression. nih.gov Atypical antidepressant profiles have been observed in a series of diversely substituted analogues of minaprine, suggesting that the 3-aminopyridazine scaffold is a promising starting point for the development of new antidepressant drugs. nih.govacs.org

Serotonergic and Dopaminergic Activities

The antidepressant effects of some 3-aminopyridazine derivatives are linked to their interaction with the serotonin (B10506) and dopamine systems in the brain. acs.org Minaprine, for example, exhibits a dual serotoninomimetic and dopaminomimetic profile. nih.gov Structure-activity relationship studies have revealed that it is possible to separate these two activities. The serotonergic activity appears to be primarily influenced by the substituent at the 4-position of the pyridazine ring. nih.govacs.org In contrast, the dopaminergic activity is more dependent on the presence of a para-hydroxylated aryl ring at the 6-position of the pyridazine ring. nih.govacs.org

The aminopyridazine derivative CM 30366 has been identified as a potent, atypical dopamine-like drug. nih.gov It has been shown to induce behaviors associated with dopamine receptor stimulation, such as stereotyped movements and contralateral rotations in animal models with unilateral dopamine depletion. nih.gov The behavioral profile of CM 30366 was found to be qualitatively and quantitatively similar to that of bromocriptine, a direct dopamine receptor agonist. nih.gov

DerivativePrimary ActivityStructural Determinant
Minaprine Analogue SerotonergicSubstituent at the 4-position of the pyridazine ring. nih.govacs.org
Minaprine Analogue DopaminergicPara-hydroxylated aryl ring at the 6-position of the pyridazine ring. nih.govacs.org
CM 30366 Dopamine-likeNot explicitly defined, but shows potent atypical dopamine-like effects. nih.gov

Targeting Neuroinflammation in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Neuroinflammation, the inflammation of the nervous tissue, is increasingly recognized as a key player in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Targeting neuroinflammation has emerged as a promising therapeutic strategy. nih.gov Aminopyridazine derivatives have been identified as potential antineuroinflammatory agents. nih.gov

One study focused on an aminopyridazine compound, referred to as compound 14, which was found to be a potent antineuroinflammatory agent. nih.gov This compound demonstrated in vivo efficacy in an Alzheimer's mouse model, counteracting spatial learning and working memory impairments to a degree comparable to the marketed drug donepezil (B133215). nih.gov The mechanism of these compounds involves selectively blocking the increased production of proinflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by activated microglia, the primary immune cells of the brain. nih.gov This study provides evidence that aminopyridazine-derived antineuroinflammatory agents can be effective in animal models of Alzheimer's disease, highlighting the potential of this chemical class for further development. nih.gov

CompoundEffect on NeuroinflammationIn Vivo Efficacy (Alzheimer's Model)
Aminopyridazine 1b Novel antineuroinflammatory agent. nih.govConsidered to have potential therapeutic effect. nih.gov
Compound 14 Potent antineuroinflammatory agent. nih.govComparable efficacy to donepezil in counteracting spatial learning and working memory impairment. nih.gov
3-methoxy analogue 8 Superior activity to Minozac 1b. nih.govNot further evaluated in vivo in the study. nih.gov

Potassium Channel Blockade and Neurological Disorders

The ability of aminopyridines to block potassium channels is a key mechanism underlying their therapeutic potential in a range of neurological disorders. nih.govnih.gov Specifically, they are known to block voltage-activated potassium channels, particularly Kv1.5. nih.gov This blockade delays the repolarization of the neuronal membrane, thereby prolonging the duration of the action potential. nih.gov

This mechanism has proven beneficial in conditions such as:

Lambert-Eaton myasthenic syndrome (LEMS): By prolonging the action potential at the neuromuscular junction, aminopyridines increase the release of the neurotransmitter acetylcholine (B1216132), which helps to improve muscle strength. nih.gov

Multiple Sclerosis (MS): In demyelinated axons, the blockade of exposed potassium channels can improve the conduction of action potentials, which can lead to improvements in motor function, such as walking. nih.gov

Cerebellar Disorders: In conditions like downbeat nystagmus and episodic ataxia type 2, the blockade of potassium channels in cerebellar Purkinje cells is thought to increase their excitability and restore their normal firing patterns, leading to symptomatic improvement. nih.gov

The aminopyridines 4-aminopyridine (B3432731) (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP) are two of the most studied compounds in this class for these applications. nih.govnih.gov

Influence on Cortical Evoked Potentials

The aminopyridine class of compounds is noted for its effects on neuronal activity. Research on 3-aminopyridine (B143674) (3-AP) has demonstrated its potent convulsive effects on the central nervous system. In studies involving the motor cortex of anesthetised cats, the local application of 3-AP was shown to induce significant paroxysmal alterations in the activity of pyramidal tract neurones. youtube.com

These alterations manifest in several key ways. Firstly, there is an observed enhancement of the background firing rate of the neurons. Secondly, the compound causes an augmentation of excitatory postsynaptic potentials (EPSPs). Thirdly, and in contrast, it leads to a depression of inhibitory postsynaptic potentials (IPSPs). The culmination of these effects is the generation of single and serial paroxysmal depolarization shifts (PDSs), which are reflected as large synchronous waves in surface electrocorticography (ECoG). youtube.com While research on the related compound 4-aminopyridine (4-AP) has shown it can improve motor-evoked potentials in models of demyelination, the primary documented effect of 3-AP is its ability to induce seizure-like activity through the modulation of synaptic potentials. youtube.comelsevierpure.com

Observed Effects of 3-Aminopyridine on Pyramidal Tract Neurones
Neuronal EffectDescription of ChangeElectrophysiological Manifestation
Background FiringEnhancedIncreased baseline neuronal activity
Excitatory Postsynaptic Potentials (EPSPs)AugmentedIncreased likelihood of firing in response to excitatory stimuli
Inhibitory Postsynaptic Potentials (IPSPs)DepressedReduced neuronal inhibition
Paroxysmal Depolarization Shifts (PDSs)Induced (Single and Serial)Large synchronous waves in ECoG recordings

Studies on Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are crucial for various functions in the central and peripheral nervous systems. clinicaltrials.gov The pyridine (B92270) structure is a key feature in many compounds that interact with these receptors. Research into 3-aminopyridine derivatives has explored their potential as ligands for central nAChRs. nih.gov

A study on a series of secondary and tertiary pyridyl amides found that while the amides themselves displayed negligible affinity, the corresponding amines, achieved through reduction, showed significant binding affinity for nAChRs in the nanomolar range. nih.gov This indicates that the core aminopyridine structure is a viable scaffold for designing potent nAChR ligands. The major high-affinity nAChR in the brain is the α4β2 subtype, which plays a primary role in modulating the release of various neurotransmitters. asm.org The ability of 3-aminopyridine derivatives to bind to these receptors highlights their potential for research in modulating cholinergic systems. nih.gov

Anticancer Research and Mechanisms

Much of the anticancer research involving the 3-aminopyridazine structure has focused on its derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a compound widely known as Triapine. This agent has been investigated for its multiple mechanisms of antineoplastic activity.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is an essential enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis and repair. elsevierpure.com Because cancer is characterized by uncontrolled proliferation, which requires a large supply of dNTPs, RR is a significant target for cancer therapy. epa.gov

Triapine is a potent inhibitor of ribonucleotide reductase. elsevierpure.comnih.gov Its mechanism involves inactivating the enzyme by disrupting an iron-stabilized tyrosyl free radical located in the smaller subunits of RR (hRRM2). nih.govnih.gov This inhibition of RR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. nih.govnih.gov The potency of Triapine as an RR inhibitor has been shown to be greater than that of hydroxyurea, another RR inhibitor used in clinical practice. youtube.com

Iron Chelation

A key aspect of Triapine's mechanism of action is its function as a metal chelator, with a particular affinity for iron. nih.govnih.gov Cancer cells often exhibit an increased demand for iron compared to normal cells to support their rapid proliferation, making them vulnerable to agents that disrupt iron homeostasis. youtube.com

Triapine is a tridentate chelator that binds with iron, forming a stable complex. nih.govnih.gov This chelation is integral to its ability to inhibit ribonucleotide reductase, as it targets the diiron center within the enzyme's R2 subunit. capes.gov.br The formation of the iron-Triapine complex can also lead to redox cycling, generating reactive oxygen species (ROS) that contribute to cellular stress and cytotoxicity. nih.gov Furthermore, the compound's ability to bind iron extends beyond RR, as it has been shown to alter the iron in hemoglobin, leading to the formation of methemoglobin. nih.gov

Induction of Endoplasmic Reticulum Stress in Cancer Cells

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. The accumulation of unfolded or misfolded proteins leads to a state known as ER stress, which can trigger apoptosis (programmed cell death) if homeostasis cannot be restored. digitellinc.com Inducing ER stress has emerged as a promising strategy in cancer therapy. nih.gov

Research has demonstrated that Triapine and its derivatives are effective inducers of ER stress in cancer cells. nih.gov Studies in colon and prostate cancer cells have shown that treatment with Triapine activates all three primary ER stress signaling pathways: PERK, IRE1α, and ATF6. nih.govnih.gov This activation leads to the upregulation of pro-apoptotic proteins, such as the transcription factor CHOP, and ultimately contributes to the compound's cytotoxic effects. nih.gov This induction of ER stress is considered a significant component of Triapine's anticancer activity, working in concert with its other mechanisms. nih.govnih.gov

Inhibition of Cancer Cell Growth

The culmination of the aforementioned mechanisms—ribonucleotide reductase inhibition, iron chelation, and ER stress induction—results in the effective inhibition of cancer cell growth. A derivative of 3-aminopyridine, periodate-oxidized 3-aminopyridine-adenine dinucleotide phosphate (B84403), has been shown to inhibit the proliferation of oral and breast cancer cell lines. nih.gov

Triapine has demonstrated potent growth inhibition and cytotoxic effects across a range of cancer types. It has shown curative capacity in mouse models of L1210 leukemia and has been found to be effective against cells resistant to other agents like hydroxyurea. elsevierpure.comnih.gov In studies on docetaxel-resistant prostate cancer cells, Triapine significantly reduced cell survival and induced cell death. nih.gov Furthermore, it enhances the effects of radiation therapy; its administration to mice with tumor xenografts immediately after irradiation resulted in a greater than additive increase in radiation-induced tumor growth delay.

Summary of Anticancer Activity of Triapine (3-AP Derivative)
Cancer ModelKey FindingReference
L1210 Leukemia (in vitro & in vivo)Potent inhibition of cell growth and curative capacity in mice. nih.gov
Human Tumor Cell Lines (in vitro)Increased radiosensitivity when treated with Triapine.
Tumor Xenografts (in vivo)Greater than additive increase in radiation-induced tumor growth delay.
Docetaxel-Resistant Prostate Cancer Cells (PC3-DR)Significantly reduced cell survival and overcame drug resistance. nih.gov
Oral and Breast Cancer Cell LinesA related derivative inhibited proliferation. nih.gov

Antimicrobial and Anti-inflammatory Properties

Derivatives of the 3-aminopyridazine scaffold have demonstrated a broad range of antibacterial activities. Oligo-3-aminopyridine (OAP) has shown potent efficacy against Gram-positive bacteria, specifically Staphylococcus aureus and Enterococcus faecalis. nih.gov Disk diffusion assays revealed that OAP exhibited strong antibacterial action, with a determined minimum inhibitory concentration (MIC) of 25 µg/ml and a minimum bactericidal concentration (MBC) of 50 µg/ml for these strains. nih.gov

Other research has focused on synthesizing novel pyridazine derivatives with varied structural features to optimize antibacterial effects. Studies on new pyridazinium compounds have shown that the stereochemistry and saturation of the molecules play a role in their activity and selectivity. nih.gov For instance, saturated pyrrolopyridazine derivatives were more active against Pseudomonas aeruginosa, while partially saturated versions were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity against five types of Gram-positive bacteria, with efficacy comparable to the antibiotic linezolid. nih.gov

Table 3: Antibacterial Activity of Selected Pyridazine and Aminopyridine Derivatives

Derivative Class Bacterial Strains Key Findings
Oligo-3-aminopyridine (OAP) Staphylococcus aureus, Enterococcus faecalis Potent activity with MIC of 25 µg/ml and MBC of 50 µg/ml. nih.gov
Saturated Pyrrolopyridazines Pseudomonas aeruginosa Stronger activity compared to aromatic derivatives. nih.gov
Partially Saturated Pyrrolopyridazines Staphylococcus aureus, Bacillus subtilis More active than related aromatic compounds. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinones Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) Exhibited strong antibacterial activity similar to linezolid. nih.gov

The pyridazine structural motif is also a source of compounds with significant antifungal properties. Research into novel pyridazin-3(2H)-one derivatives has identified compounds with spectacular activity against several types of plant-pathogenic fungi. researchgate.nettandfonline.com Specifically, certain thiosemicarbazone and N-cyanoacetyl dihydropyridazinone derivatives were highly effective against Fusarium solani, Alternaria solani, and Fusarium semitectum. researchgate.nettandfonline.com

Further studies have confirmed the broad-spectrum antifungal potential of this chemical class. mdpi.com Tests on various new pyridazine derivatives demonstrated activity against the human-pathogenic yeast Candida albicans. nih.gov The structure of the derivative was again shown to be important, with saturated compounds in the pyrrolopyridazine series exhibiting stronger activity against C. albicans compared to their aromatic counterparts. nih.gov

Table 4: Antifungal Activity of Pyridazine Derivatives

Derivative Class Fungal Species Outcome
Pyridazin-3(2H)-one derivatives Fusarium solani, Alternaria solani, Fusarium semitectum Displayed spectacular antifungal results. researchgate.nettandfonline.com

Derivatives of the pyridazine and pyridine core structures have shown promising anti-inflammatory effects in various preclinical models. A study on new derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The potency of these compounds appeared to be influenced by their chemical substitutions, and it is hypothesized that their iron-chelating properties may contribute to their anti-inflammatory action by inhibiting heme-dependent enzymes like cyclooxygenase. nih.gov

In a different model, 4-aminopyridine, an isomer of 3-aminopyridine, was shown to attenuate inflammation following a thermal burn injury in mice. nih.gov Treatment with 4-aminopyridine significantly reduced the expression of pro-inflammatory cytokines such as IL-1β and TNFα, while simultaneously increasing the expression of anti-inflammatory markers like CD206 and IL-10. nih.gov This suggests that the compound helps to shift the balance from a pro-inflammatory to an anti-inflammatory and pro-resolving state, thereby promoting tissue healing. nih.gov The collective evidence points to the potential of pyridazine and its analogues as a foundation for developing new anti-inflammatory agents. mdpi.com

Table 5: Anti-inflammatory Effects of Pyridine/Pyridazine Derivatives

Compound/Derivative Class Animal Model Key Findings
3-Hydroxy-pyridine-4-one derivatives Carrageenan-induced paw edema (rat); Croton oil-induced ear edema (mice) All tested compounds showed significant anti-inflammatory activity. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The structural features of 3-aminopyridazine, including its hydrogen bond donors and acceptors, and its aromatic nature, make it an attractive candidate for interaction with biological macromolecules such as enzymes and receptors. Research has explored the potential of 3-aminopyridazine derivatives as inhibitors of several key enzymes implicated in various disease pathologies.

Based on publicly available scientific literature, there is no specific research detailing the inhibition of glycophosphate dehydrogenase by 3-aminopyridazine hydrochloride or its derivatives.

PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. Several studies have highlighted the potential of pyridazine-containing scaffolds as PIM kinase inhibitors.

Derivatives such as imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases. scirp.org For instance, a series of 3-aryl-6-amino-triazolo[4,3-b]pyridazines were developed and found to be highly selective inhibitors of PIM-1 kinase. nih.gov Optimization of these structures, guided by X-ray crystallography, led to compounds with improved solubility and permeability while maintaining potent inhibitory activity. nih.gov

Furthermore, novel pan-PIM kinase inhibitors featuring an imidazopyridazine core linked to a thiazolidinedione moiety have been synthesized and shown to exert significant antitumor activities. researchgate.net These compounds demonstrated low micromolar to nanomolar inhibitory concentrations (IC₅₀) against PIM-1, PIM-2, and PIM-3 kinases. researchgate.net The imidazopyridazine scaffold plays a critical role in the binding of these inhibitors to the ATP-binding pocket of the PIM kinases. researchgate.net

Table 1: PIM Kinase Inhibitory Activity of Representative Pyridazine Derivatives
Compound ClassTarget KinaseIC₅₀ (µM)Reference
Imidazopyridazine-ThiazolidinedionesPIM-1, PIM-2, PIM-30.012 - 0.11 researchgate.net
3-aryl-6-amino-triazolo[4,3-b]pyridazinesPIM-1Potent Inhibition nih.gov

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects. The pyridazine scaffold has emerged as a promising template for the design of novel COX-2 inhibitors. nih.gov

Researchers have synthesized and evaluated a variety of pyridazine-based compounds for their COX-2 inhibitory activity. elsevierpure.commdpi.comacs.org For example, a series of 6-phenyl-4,5-dihydropyridazinone derivatives were designed and tested, with some compounds exhibiting superior COX-2 inhibition compared to the standard drug celecoxib. elsevierpure.com Molecular docking studies have suggested that the pyridazine core can effectively interact with the active site of the COX-2 enzyme. nih.govnih.gov The structural modifications on the pyridazine ring have been shown to significantly influence the inhibitory potency and selectivity for COX-2 over COX-1. nih.govmdpi.com

Table 2: COX-2 Inhibitory Activity of Selected Pyridazine Derivatives
Derivative TypeCOX-2 Inhibition (% vs. Celecoxib)Selectivity Index (SI)Reference
Pyridazine-based compound 7101.23%>10 mdpi.comacs.org
Pyridazine-based compound 12109.56%>10 mdpi.comacs.org
Pyridazine-based compound 16108.25%>10 mdpi.comacs.org
Pyridazine-based compound 24103.90%>10 mdpi.comacs.org

Note: The selectivity index (SI) is a ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2, with higher values indicating greater selectivity for COX-2.

Aldose reductase is an enzyme in the polyol pathway that has been implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. Consequently, inhibitors of aldose reductase are of significant therapeutic interest.

Research has demonstrated that derivatives of pyridazine can act as inhibitors of aldose reductase. A study involving 4,6-diaryl pyridazinones substituted at the 2-position with a carboxylic acid-bearing chain revealed significant aldose reductase inhibitory activity. nih.gov The N-acetic acid derivative bearing a chlorine atom on the phenyl nucleus at the 6-position of the pyridazine ring was identified as the most active compound in the series, with an IC₅₀ value of 1.2 x 10⁻⁵ M. nih.gov This study underscored the importance of both the lipophilicity and the spatial arrangement of the substituents on the pyridazine ring for effective enzyme inhibition. nih.gov While direct studies on this compound are limited, these findings suggest that the pyridazine core is a viable starting point for designing new aldose reductase inhibitors.

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. The pyridazine scaffold has been explored for the development of novel AChE inhibitors.

A study focused on the synthesis and evaluation of a series of 3-amino-6-phenylpyridazines, which are direct derivatives of 3-aminopyridazine, for their AChE inhibitory activity. nih.gov This research was prompted by the discovery of the weak, competitive, and reversible AChE-inhibiting activity of minaprine, a compound containing a pyridazine ring. nih.gov Structure-activity relationship studies revealed that the presence of the central pyridazine ring, a lipophilic cationic head, and a specific spacer length between the pyridazine ring and the cationic head were crucial for high AChE inhibition. nih.gov One of the most potent derivatives synthesized, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, exhibited an IC₅₀ of 0.12 µM against purified AChE, representing a significant increase in potency compared to the parent compound. nih.gov

Table 3: Acetylcholinesterase Inhibitory Activity of a 3-Aminopyridazine Derivative
CompoundTarget EnzymeIC₅₀ (µM)Reference
3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazinePurified Acetylcholinesterase0.12 nih.gov
MinaprineHomogenized rat striatum AChE85 nih.gov

Coordination Chemistry and Ligand Behavior in Biological Systems

The ability of a molecule to coordinate with metal ions is a critical aspect of its potential biological activity, as many essential biological processes are metal-dependent. 3-Aminopyridazine possesses two potential coordination sites: the amino group and the ring nitrogen atoms, making it a candidate for acting as a ligand in biological systems.

While specific studies on the coordination chemistry of this compound in a biological context are not extensively documented, research on the closely related 3-aminopyridine provides valuable insights. Transition metal complexes of 3-aminopyridine with ions such as Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ have been synthesized and characterized. nih.gov These studies demonstrate that 3-aminopyridine can act as a co-ligand, forming stable complexes with these biologically relevant metal ions. mdpi.com The coordination can occur through the pyridine ring nitrogen, and the amino group can participate in forming supramolecular structures through hydrogen bonding. mdpi.com The coordination of these metal ions can, in turn, influence the biological activity of the parent molecule. nih.gov For instance, the coordination of Co²⁺ with 3-aminopyridine was found to enhance its cytotoxic activity against human lung cancer cell lines. nih.gov

The versatile coordination chemistry of aminopyridine derivatives suggests that this compound could also form complexes with metal ions present in biological systems, potentially modulating their distribution, bioavailability, and the function of metalloenzymes. nih.gov The reversible nature of metal-ligand bonding is a key feature in many biological signaling pathways and enzymatic reactions.

Research on Metal Complexes of this compound Remains a Developing Field

Despite extensive investigation into the coordination chemistry of related nitrogen-containing heterocyclic compounds, specific research focusing on the formation of metal complexes with this compound and their subsequent biological relevance appears to be limited in publicly accessible scientific literature.

While the broader class of aminopyridines has been a subject of interest for the synthesis of coordination compounds with various transition metals, leading to materials with potential applications in catalysis and pharmacology, the specific isomer 3-aminopyridazine has not been as extensively studied in this context. The hydrochloride salt of this compound, this compound, would be expected to act as a ligand through the nitrogen atoms of the pyridazine ring and the amino group after deprotonation. The formation of metal complexes would involve the coordination of one or more 3-aminopyridazine molecules to a central metal ion.

The biological significance of such potential complexes would stem from the combined properties of the metal ion and the 3-aminopyridazine ligand. Metal ions are known to play crucial roles in numerous biological processes, and their coordination to organic ligands can modulate their bioavailability, reactivity, and therapeutic potential. For instance, the formation of metal complexes can enhance the antimicrobial or anticancer activities of the parent organic molecule.

However, a thorough review of existing research reveals a significant body of work on the metal complexes of 3-aminopyridine, a structural isomer of 3-aminopyridazine. This research has demonstrated the ability of 3-aminopyridine to form a variety of complexes with transition metals such as copper, zinc, cobalt, and nickel. These complexes have been characterized by various spectroscopic and crystallographic techniques, and their biological activities, including antimicrobial and cytotoxic properties, have been investigated.

Due to the scarcity of direct research on this compound metal complexes, detailed findings on their formation and biological activities cannot be provided at this time. The study of these specific complexes represents an open area for future research in the field of bioinorganic chemistry.

Medicinal Chemistry and Drug Discovery Applications

Design and Synthesis of 3-Aminopyridazine (B1208633) Analogs for Enhanced Activity

The core structure of 3-aminopyridazine is frequently modified to create analogs with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of these derivatives often involves multicomponent reactions, highlighting the efficiency of modern synthetic methodologies in generating diverse chemical libraries for screening. nih.gov For instance, the synthesis of amino-3,5-dicyanopyridine derivatives, which can serve as precursors to more complex heterocyclic systems, demonstrates the utility of a multi-component condensation approach. nih.gov

Furthermore, the strategic modification of the 3-aminopyridazine core can lead to significant enhancements in biological activity. A notable example is the development of Minaprinol from Minaprine (B1677143) through radiolysis, resulting in a hydroxymethylated analog with more potent anti-inflammatory properties. nih.gov This transformation underscores how even subtle structural changes can profoundly impact a compound's therapeutic potential. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Development

In the case of Minaprine and its analogs, SAR studies revealed that the dopaminergic and serotonergic activities could be separated. nih.gov Serotonergic activity was primarily linked to the substituent at the 4-position of the pyridazine (B1198779) ring, while dopaminergic activity was dependent on the presence of a para-hydroxylated aryl group at the 6-position. nih.gov

Similarly, in the development of ALK2 inhibitors based on a 2-aminopyridine (B139424) scaffold, which shares structural similarities with 3-aminopyridazine, SAR studies provided insights into the features required for potent and selective inhibition of the target kinase. acs.org These studies often involve the systematic variation of substituents and the evaluation of the resulting analogs in biochemical and cellular assays to build a comprehensive understanding of the pharmacophore. acs.orgresearchgate.net

Development as a Building Block in Pharmaceutical Synthesis

The 3-aminopyridazine moiety serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents. Its reactive amino group and the nitrogen atoms within the pyridazine ring provide multiple points for chemical modification, allowing for the construction of complex molecular architectures. umich.edu

The utility of 3-aminopyridazine as a synthetic intermediate is evident in the preparation of various heterocyclic compounds. For example, it can be a precursor in the synthesis of thieno[2,3-c]pyridazine (B12981257) derivatives, which have been explored for their potential anticancer activity. acs.org The versatility of this building block allows chemists to access a broad chemical space, facilitating the discovery of new drug candidates.

Bioisosteric Replacements in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. The pyridazine ring itself can be considered a bioisostere of a phenyl ring, offering a less lipophilic and potentially more advantageous substitute. nih.gov

The concept of bioisosteric replacement is also applied to the substituents on the 3-aminopyridazine core. For example, in the design of AMPA receptor antagonists, a phenolic functional group was designed to act as a bioisostere of a carboxyl group. nih.gov Similarly, the replacement of a hydrogen atom with deuterium, a more conservative bioisosteric replacement, was employed in the development of Deucravacitinib to slow down metabolism and reduce the formation of off-target metabolites. nih.govcambridgemedchemconsulting.com The strategic use of bioisosteres can lead to compounds with significantly improved drug-like properties. nih.govnih.gov

Preclinical Evaluation of Therapeutic Potential

Derivatives of 3-aminopyridazine have undergone extensive preclinical evaluation across a range of therapeutic areas, demonstrating their broad biological potential. These studies are essential to assess the efficacy and safety of new drug candidates before they can be considered for human trials.

For instance, Minaprine, an early 3-aminopyridazine derivative, was active in numerous animal models of depression. nih.gov More recently, Deucravacitinib, a potent and selective allosteric inhibitor of tyrosine kinase 2 (TYK2), has shown efficacy in preclinical models of psoriasis, colitis, and lupus. nih.govinvivochem.com In a mouse model of IL-23-induced acanthosis, a model for psoriasis, Deucravacitinib demonstrated dose-dependent protection. invivochem.com

Preclinical studies also investigate the anti-inflammatory and antimicrobial properties of 3-aminopyridazine derivatives. For example, Minaprinol, a derivative of Minaprine, exhibited potent anti-inflammatory activity in macrophage cell lines. nih.gov Furthermore, metal complexes of 3-aminopyridine (B143674) have shown promising antibacterial activity.

Investigation of Related Pyridazine-Containing Drugs (e.g., Minaprine, Relugolix, Deucravacitinib)

Several approved drugs and clinical candidates incorporate the 3-aminopyridazine scaffold, highlighting its importance in modern medicine. nih.gov

Minaprine : An atypical antidepressant, Minaprine was one of the first pyridazine-containing drugs to be approved. nih.govwikipedia.org Its mechanism of action involves both dopaminomimetic and serotoninomimetic activities. nih.gov Although it was later withdrawn due to side effects, it paved the way for further research into the therapeutic potential of this chemical class. nih.gov

Relugolix : This compound is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist. nih.govresearchgate.net It is used in the treatment of hormone-dependent conditions such as uterine fibroids and prostate cancer. researchgate.net The pyridazine ring is a key component of its chemical structure. researchgate.net

Deucravacitinib : A first-in-class, allosteric inhibitor of tyrosine kinase 2 (TYK2), Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis. nih.govnih.govinvivochem.com It selectively targets the regulatory JH2 domain of TYK2, leading to the inhibition of downstream signaling pathways involved in inflammation. nih.govresearchgate.net The use of a deuterated methyl group on the pyridazine-3-carboxamide (B1582110) core is a key feature of its design, aimed at improving its pharmacokinetic profile. nih.gov

These examples underscore the versatility and therapeutic relevance of the 3-aminopyridazine core in drug discovery and development. nih.govnih.gov

Table of Drug Development Milestones for Pyridazine-Containing Drugs

Drug Therapeutic Area Key Development Milestone
Minaprine Antidepressant Approved in France in 1972 as an atypical antidepressant. nih.gov
Relugolix Endocrinology Approved in Japan for the treatment of uterine fibroids and is in late-stage clinical trials for other indications. researchgate.net

| Deucravacitinib | Immunology | Approved by the FDA for the treatment of moderate-to-severe plaque psoriasis. nih.govnih.gov |

Table of Compound Names

Compound Name
3-Aminopyridazine hydrochloride
Minaprine
Relugolix
Deucravacitinib
Minaprinol
Amino-3,5-dicyanopyridines
2-aminopyridine
thieno[2,3-c]pyridazine

Environmental and Agricultural Applications Research Focus

Potential Use in Agrochemicals

The pyridazine (B1198779) structure is a key component in the development of various agrochemicals. 3-Aminopyridazine (B1208633) is utilized as a versatile building block in the synthesis of innovative agricultural products, including pesticides and herbicides, designed to improve crop yields and resistance to pests. chemimpex.com Its chemical properties make it a valuable precursor for creating more complex and effective bioactive molecules for agricultural use. chemimpex.com

Research into derivatives has yielded promising results. For instance, a study focused on the discovery of novel insecticides identified a 3-aminopyridyl urea (B33335) compound with significant activity against the green peach aphid (Myzus persicae), a major agricultural pest. nih.gov This discovery prompted the synthesis and screening of a series of related ureas. The study found that while many compounds derived from cyclic secondary amines showed some level of insecticidal activity, significant potency was primarily observed in those containing a 4-aminopyridazine (B156604) or 3-aminopyridine (B143674) head group. nih.gov

The research highlighted a specific structure-activity relationship, where the 4-aminopyridazine head group was crucial for insecticidal effects against M. persicae. However, these compounds were largely inactive against another significant pest, the sweetpotato whitefly (Bemisia tabaci). nih.gov This specificity underscores the importance of the pyridazine core in targeted pest management strategies.

Table 1: Insecticidal Activity of a 4-Aminopyridazine Urea Derivative

Pest Species Activity Level
Myzus persicae (Green Peach Aphid) Significant
Bemisia tabaci (Sweetpotato Whitefly) Inactive

Data sourced from a study on the insecticidal activity of ureas featuring a 4-aminopyridazine head group. nih.gov

Plant Growth Regulating Effects

While direct research on the plant growth regulating effects of 3-Aminopyridazine hydrochloride is limited, studies on structurally similar compounds suggest the potential of this chemical family in plant science. The related compound, 3-Aminopyridine, is known for its use in the manufacturing of agrochemicals and as a plant growth regulator. nih.gov The exploration of various organic compounds, such as humic acid and L-tryptophan, has demonstrated their capacity to mitigate abiotic stress and improve plant growth, indicating a broader interest in organic molecules for enhancing agricultural productivity. nih.gov

Research into Fungicide Properties

The pyridazine nucleus is a significant scaffold in the search for new antifungal agents. Numerous studies have investigated pyridazine derivatives for their potential to combat fungal pathogens relevant to agriculture and medicine.

Research has shown that certain new pyridazinium compounds exhibit antifungal activity. nih.gov A comparative analysis within one study revealed that the biological activity, including antifungal effects, is influenced by the specific stereochemistry and saturation of the pyridazine-containing structure. nih.gov For example, saturated compounds in a pyrrolopyridazine series demonstrated higher activity against Candida albicans than their aromatic counterparts. nih.gov

Further research into pyrazolo-pyridazine derivatives has also identified compounds with potent antifungal activity. medwinpublishers.commedwinpublishers.com These findings indicate that the pyridazine ring system is a promising foundation for the development of novel fungicides. The continual synthesis and testing of various derivatives aim to identify compounds with high efficacy against specific plant-pathogenic fungi. nih.govmdpi.com

Q & A

Q. What are the validated synthetic routes for 3-Aminopyridazine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloropyridazine derivatives can react with ammonia under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like ethanol or THF. Reaction time (12–24 hours) and stoichiometric ratios (e.g., 1:2 for chloropyridazine:ammonia) critically impact yield. Post-synthesis purification via recrystallization or column chromatography is required to achieve >95% purity .

Q. Table 1: Key Synthesis Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps risk decomposition
SolventAnhydrous ethanolMinimizes side reactions
Ammonia Ratio1:2 (substrate:NH₃)Excess NH₃ improves conversion

Q. How is this compound characterized structurally, and what analytical methods are most reliable?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C): To confirm amine and pyridazine ring protons (δ 7.5–8.5 ppm for aromatic protons).
  • HPLC-MS : For purity assessment (≥98%) and molecular ion confirmation ([M+H]⁺ at m/z 130.1).
  • XRD : To resolve crystal structure and hydrogen bonding patterns, especially between the amine group and chloride counterion .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and degrades under prolonged exposure to light or humidity. Stability studies show:
  • Short-term : Stable at 4°C in desiccated amber vials for 6 months.
  • Long-term : -20°C under nitrogen atmosphere preserves integrity for >2 years.
    Decomposition products (e.g., pyridazine derivatives) can be monitored via TLC (Rf = 0.3 in 9:1 CH₂Cl₂:MeOH) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as a competitive inhibitor in enzymatic assays (e.g., xanthine oxidase) due to its structural mimicry of purine bases. Fluorescence quenching studies (λₑₓ = 280 nm) reveal binding constants (Kd = 1.2–3.5 µM) via Stern-Volmer plots. Mutagenesis experiments suggest hydrogen bonding between the amine group and active-site residues (e.g., Glu802 in xanthine oxidase) .

Q. What advanced analytical techniques resolve contradictions in reported solubility and reactivity data?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use:
  • DSC/TGA : To identify polymorphs (melting points vary by 5–10°C between forms).
  • Karl Fischer Titration : Quantifies water content (critical for solubility studies in DMSO or PBS).
  • Reactivity Profiling : pH-dependent stability assays (e.g., half-life at pH 7.4 = 48 hours vs. pH 2.0 = 12 hours) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) predict electron density distribution, identifying sites for functionalization (e.g., C5-position for electrophilic substitution). Docking simulations (AutoDock Vina) with protein targets (PDB: 1N5X) prioritize derivatives with improved binding affinity (>2-fold ΔG improvement). Validate predictions via SAR studies using halogenated or methylated analogs .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 210–220°C) stem from:
  • Polymorphism : Different crystal packing detected via XRD.
  • Impurities : Residual ammonia or solvents lower observed melting points.
    Standardize characterization by pre-drying samples (60°C under vacuum) and using differential scanning calorimetry (DSC) at 10°C/min .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling this compound in electrophysiology experiments?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and EN 166-certified goggles.
  • Ventilation : Use fume hoods for weighing (>1 g) to avoid inhalation (TLV = 0.1 mg/m³).
  • Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.